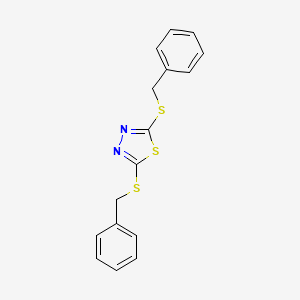![molecular formula C21H12ClF3N2OS B15016390 [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B15016390.png)
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with a chlorobenzoyl group, a phenyl group, and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of thiophene derivatives with appropriate substituents. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thienopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups.
Applications De Recherche Scientifique
2-(4-Chlorobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoyl-substituted thienopyridines: Compounds with different substituents on the benzoyl group can exhibit different reactivity and biological activities.
Trifluoromethyl-substituted heterocycles:
Uniqueness
2-(4-Chlorobenzoyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is unique due to the specific combination of its substituents, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C21H12ClF3N2OS |
|---|---|
Poids moléculaire |
432.8 g/mol |
Nom IUPAC |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C21H12ClF3N2OS/c22-13-8-6-12(7-9-13)18(28)19-17(26)16-14(21(23,24)25)10-15(27-20(16)29-19)11-4-2-1-3-5-11/h1-10H,26H2 |
Clé InChI |
QJQBZOSRVYFMPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B15016314.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016316.png)

![4-Chloro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15016322.png)
![4-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]quinolinium](/img/structure/B15016335.png)
![4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate](/img/structure/B15016343.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B15016351.png)
![N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15016359.png)
![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15016365.png)
![N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016372.png)
![5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15016376.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B15016386.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15016388.png)
![N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B15016398.png)
